N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a cyanophenyl group, a hydroxyethyl group, and a thiophenyl-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyanophenyl intermediate: This step involves the reaction of a suitable phenyl derivative with cyanide under controlled conditions.
Synthesis of the thiophenyl-furan intermediate: This involves the coupling of thiophene and furan derivatives using a catalyst such as palladium.
Coupling of intermediates: The final step involves the coupling of the cyanophenyl and thiophenyl-furan intermediates with an oxalamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cyanophenyl group can be reduced to form an amine.
Substitution: The thiophenyl-furan moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(2-cyanophenyl)-N2-(2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide
Uniqueness
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is unique due to the presence of both a hydroxyethyl group and a thiophenyl-furan moiety, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study for various applications.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c20-9-12-3-1-2-4-14(12)22-19(25)18(24)21-10-15(23)17-6-5-16(26-17)13-7-8-27-11-13/h1-8,11,15,23H,10H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRDDYNTUNXWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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